Potassium Tri-sec-butylborohydride
Overview
Description
Potassium tri-sec-butylborohydride (KTHB) is an organoborane compound that is used as a reducing agent in organic synthesis. It is a colorless and odorless solid, and is a source of hydride ions in the presence of an acid. It has many applications in organic synthesis, including the reduction of nitroarenes, aldehydes, ketones, and carboxylic acids. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Scientific Research Applications
1. As a Reducing Agent in Organic Synthesis
Potassium tri-sec-butylborohydride serves as a versatile reducing agent in organic synthesis. For example, it has been used for the stereospecific reduction of cyclic ketones, where the stereoselectivities varied depending on the steric requirements of the alkoxy group (Brown, Cha, & Nazer, 1984). It's also employed in the reduction of 2-keto-β-D-arabino-hexopyranosides to β-D-mannosides, showcasing its utility in carbohydrate chemistry (Lichtenthaler, Lergenmüller, Peters, & Varga, 2003).
2. In Synthesis of Metal Dithionites
This compound has been instrumental in synthesizing lithium, sodium, and potassium salts of dithionite anion by reacting sulfur dioxide with metal tri-sec-butylborohydride in a non-aqueous environment, highlighting its role in inorganic chemistry (Chmielewski & Bennett, 1986).
3. Characterization of Reductive Properties
The reductive properties of potassium tri-sec-butylborohydride have been thoroughly investigated. For instance, its reaction with various organic compounds under standard conditions has been documented, providing insights into its selectivity and reactivity (Yoon, Hwang, & Yang, 1989).
4. In Organometallic Chemistry
In organometallic chemistry, potassium tri-sec-butylborohydride is used to create unique organometallic compounds. It's been applied in the synthesis and study of tricarbonylnitrosylmanganate(2−), an air-sensitive compound with distinct properties (Chen & Ellis, 2000).
5. Applications in Medicinal Chemistry
This compound has played a role in the synthesis of complex molecules in medicinal chemistry, such as in the stereocontrolled total synthesis of thienamycin, an antibiotic, from L-aspartic acid (Salzmann, Ratcliffe, Bouffard, & Christensen, 1980).
properties
IUPAC Name |
potassium;tri(butan-2-yl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28B.K/c1-7-10(4)13(11(5)8-2)12(6)9-3;/h10-13H,7-9H2,1-6H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEDTYWJTOUTDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BH-](C(C)CC)(C(C)CC)C(C)CC.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28BK | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solution in THF: Clear water-white to yellow viscous liquid; [Merck Index] | |
Record name | Potassium tri-sec-butylborohydride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21583 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Potassium Tri-sec-butylborohydride | |
CAS RN |
54575-49-4 | |
Record name | Potassium tri-sec-butylborohydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54575-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium tri-sec-butylborohydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054575494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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